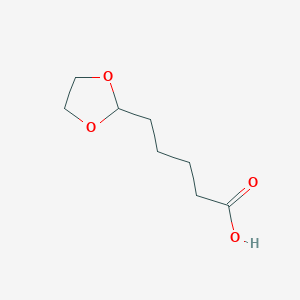

5-(1,3-Dioxolan-2-yl)pentanoic acid

Descripción

5-(1,3-Dioxolan-2-yl)pentanoic acid (CAS: 215054-80-1) is a carboxylic acid derivative featuring a 1,3-dioxolane ring, a five-membered cyclic acetal, attached to a pentanoic acid backbone. Its molecular formula is C₈H₁₅NO₄ (molecular weight: 189.21 g/mol) . Key physical properties include a density of ~1.208 g/cm³, a melting point >200°C (decomposition), and a predicted boiling point of ~338.7°C . The compound’s pKa (~2.53) reflects moderate acidity, typical for carboxylic acids . Structurally, the dioxolane ring enhances stability against hydrolysis compared to linear acetals, making it useful in synthetic intermediates and peptide chemistry (e.g., as a protected amino acid derivative) .

Propiedades

Fórmula molecular |

C8H14O4 |

|---|---|

Peso molecular |

174.19 g/mol |

Nombre IUPAC |

5-(1,3-dioxolan-2-yl)pentanoic acid |

InChI |

InChI=1S/C8H14O4/c9-7(10)3-1-2-4-8-11-5-6-12-8/h8H,1-6H2,(H,9,10) |

Clave InChI |

ACOVTNSPDQDDDD-UHFFFAOYSA-N |

SMILES canónico |

C1COC(O1)CCCCC(=O)O |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1,3-Dioxolan-2-yl)pentanoic acid can be achieved through various methods. One common approach involves the reductive amination of the corresponding α-keto acid using phenylalanine dehydrogenase (PheDH) from Sporosarcina sp. This method yields the desired compound with high enantioselectivity (98%) and yield (91%) under mild reaction conditions .

Another synthetic route involves the use of an eight-step chemical synthesis starting from 3,4-dihydro-2H-pyran. This method, although more complex, provides an alternative pathway to obtain the compound .

Industrial Production Methods

Industrial production of 5-(1,3-Dioxolan-2-yl)pentanoic acid often relies on biocatalytic processes due to their high selectivity and environmentally friendly nature. The use of whole-cell or isolated enzyme systems allows for the efficient production of this compound on a larger scale, minimizing the need for harsh reaction conditions and reducing environmental impact .

Análisis De Reacciones Químicas

Types of Reactions

5-(1,3-Dioxolan-2-yl)pentanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: It can be reduced to form alcohols or amines.

Substitution: The dioxolane ring can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include hypervalent iodine for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under mild conditions to preserve the integrity of the dioxolane ring .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of 5-(1,3-Dioxolan-2-yl)pentanoic acid can yield ketones or aldehydes, while reduction can produce alcohols or amines .

Aplicaciones Científicas De Investigación

5-(1,3-Dioxolan-2-yl)pentanoic acid has a wide range of applications in scientific research:

Biology: The compound is employed in the study of enzyme-catalyzed reactions and metabolic pathways.

Mecanismo De Acción

The mechanism of action of 5-(1,3-Dioxolan-2-yl)pentanoic acid involves its interaction with specific molecular targets and pathways. For instance, in the synthesis of Omapatrilat, the compound acts as a chiral intermediate that facilitates the inhibition of ACE and NEP, leading to vasodilatation, natriuresis, and diuresis . The dioxolane ring plays a crucial role in stabilizing the intermediate and enhancing its reactivity.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The compound shares structural motifs with biotin, lipoic acid, and other pentanoic acid derivatives. Below is a detailed comparison:

Biotin (Vitamin B7)

- Structure: Contains a tetrahydrothiophene ring fused with a ureido group, linked to a pentanoic acid chain .

- Molecular Formula : C₁₀H₁₆N₂O₃S (MW: 244.31 g/mol) .

- Key Differences: Biotin’s sulfur-containing tetrahydrothiophene and imidazolidone rings enable covalent binding to enzymes (e.g., carboxylases) . 5-(1,3-Dioxolan-2-yl)pentanoic acid lacks enzymatic cofactor activity but offers superior hydrolytic stability due to the dioxolane ring .

- Applications : Biotin is essential in metabolism; the dioxolane analog is used in peptide synthesis and as a stabilizing intermediate .

Lipoic Acid (Thioctic Acid)

- Structure: Features a 1,2-dithiolane ring attached to pentanoic acid .

- Molecular Formula : C₈H₁₄O₂S₂ (MW: 206.33 g/mol) .

- Key Differences :

- Solubility : Lipoic acid is lipid-soluble; the dioxolane derivative is more polar due to the oxygen-rich ring .

5-(3,4-Diaminotetrahydro-2-thienyl)pentanoic Acid Dihydrobromide

- Structure: Includes a diaminothienyl ring and a pentanoic acid chain, with dihydrobromide salt formation .

- Molecular Formula : C₉H₂₀Br₂N₂O₂S (MW: 428.15 g/mol) .

- Bromide salts enhance water solubility, whereas the dioxolane derivative relies on polar organic solvents .

Data Table: Structural and Functional Comparison

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.